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molecular formula C10H18O2 B1606166 2-(1-Hydroxypentyl)cyclopentan-1-one CAS No. 42558-01-0

2-(1-Hydroxypentyl)cyclopentan-1-one

Cat. No. B1606166
M. Wt: 170.25 g/mol
InChI Key: DYVAUIYAEICDNS-UHFFFAOYSA-N
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Patent
US07161041B2

Procedure details

Then, the aqueous layer and the distilled fraction in (a) were introduced into a 1-L four-necked flask, then 224.6 g cyclopentanone (2.67 mol including re-used cyclopentanone) and 22.6 g (0.271 mol) 48% NaOH including NaOH for converting phosphoric acid contained in the aqueous layer to trisodium phosphate were added thereto. The mixture was cooled to 15° C. under stirring, and 100 g (1.16 mol) valeraldehyde was added dropwise at the same temperature over 5 hours. Thereafter, the mixture was stirred at the same temperature for 2 hours. After the reaction was finished, the mixture was neutralized with 21.7 g (0.233 mol) 105% condensed phosphoric acid and separated into two phases at 40° C. The pH of the aqueous layer was 5.5. The resulting organic layer was 348.8 g, and the aqueous layer was 123.2 g. The organic layer was analyzed in the same manner as in Example 1. The result indicated that the reaction mixture contained 113.5 g (0.667 mol) 2-(1-hydroxy-n-pentyl)cyclopentanone (yield 58.1%) and 4.56 g (0.030 mol) 2-pentylidene cyclopentanone.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
224.6 g
Type
reactant
Reaction Step Two
Name
Quantity
22.6 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
4.56 g
Type
catalyst
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[OH-].[Na+].P(=O)(O)(O)O.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[CH:22](=[O:27])[CH2:23][CH2:24][CH2:25][CH3:26]>C(=C1CCCC1=O)CCCC>[OH:27][CH:22]([CH:2]1[CH2:3][CH2:4][CH2:5][C:1]1=[O:6])[CH2:23][CH2:24][CH2:25][CH3:26] |f:1.2,4.5.6.7|

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
224.6 g
Type
reactant
Smiles
C1(CCCC1)=O
Step Three
Name
Quantity
22.6 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
Step Seven
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCC)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)(O)=O
Step Nine
Name
Quantity
4.56 g
Type
catalyst
Smiles
C(CCCC)=C1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
Thereafter, the mixture was stirred at the same temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
separated into two phases at 40° C

Outcomes

Product
Name
Type
product
Smiles
OC(CCCC)C1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.667 mol
AMOUNT: MASS 113.5 g
YIELD: PERCENTYIELD 58.1%
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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